molecular formula C36H42Cl2N4O4 B601619 Aripiprazole Impurity 4 CAS No. 1424857-63-5

Aripiprazole Impurity 4

Número de catálogo: B601619
Número CAS: 1424857-63-5
Peso molecular: 665.67
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aripiprazole Impurity 4 is a chemical compound related to Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of the several impurities that can be present in the synthesis of Aripiprazole, and its identification and quantification are essential for ensuring the quality of the pharmaceutical product .

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Impurity Profiling :
    • Ultra Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry has been employed to identify impurities in aripiprazole formulations. This method allows for comprehensive analysis, enabling researchers to visualize relationships between aripiprazole and its impurities effectively .
    • A study demonstrated that formulations with higher impurity levels exhibited altered pharmacodynamic responses, emphasizing the importance of rigorous impurity testing during drug development.
  • Biochemical Analysis :
    • Aripiprazole Impurity 4 interacts with cytochrome P450 enzymes (CYP3A4 and CYP2D6), affecting drug metabolism and potentially leading to reactive metabolites that contribute to toxicity. Understanding these interactions is vital for predicting adverse effects in patients .
    • The compound's influence on cellular processes has been documented, including its effects on ATP production and glucose metabolism in liver cells, indicating a broader impact on metabolic pathways.
  • Analytical Method Development :
    • A validated HPLC method was developed for the quantitative determination of aripiprazole and its impurities, including Impurity 4. The method demonstrated high accuracy and precision across various concentrations, with recoveries for Impurity 4 ranging from 98.2% to 101.5% .
    • The limit of detection (LOD) and limit of quantification (LOQ) for impurities were established, ensuring that even low levels of impurities could be accurately measured in pharmaceutical formulations .

Case Studies

  • Toxicity Assessment :
    • In vitro studies revealed that certain concentrations of aripiprazole impurities could induce cytotoxic effects in neuronal cell lines. For instance, elevated levels of specific impurities resulted in significant cell death, indicating potential neurotoxic effects associated with these compounds.
    • Animal model studies indicated that high doses of this compound could lead to liver toxicity characterized by elevated liver enzymes and histopathological changes, underscoring the need for careful monitoring of impurity levels in therapeutic formulations.
  • Stability Studies :
    • Research has shown that this compound remains relatively stable under normal storage conditions but may degrade under acidic or oxidative stress. This stability is crucial for ensuring the quality and efficacy of pharmaceutical products over time .

Actividad Biológica

Aripiprazole is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Its biological activity is largely attributed to its partial agonist effects on dopamine D2 receptors and serotonin 5-HT1A receptors, alongside its antagonist activity at serotonin 5-HT2A receptors. However, the focus of this article is on Aripiprazole Impurity 4 , a specific impurity associated with the synthesis of aripiprazole, and its biological activity.

Chemical Profile

This compound, identified by its chemical structure C36H42Cl2N4O4C_{36}H_{42}Cl_{2}N_{4}O_{4} and CAS number 70702418, is a byproduct formed during the synthesis of aripiprazole. Understanding the implications of this impurity is crucial for both pharmacological efficacy and safety.

Biological Activity

Case Studies and Experimental Data

  • Study on Impurity Effects : A recent study analyzed various aripiprazole formulations for their impurity profiles, including Impurity 4. Results indicated that formulations with higher levels of impurities exhibited altered pharmacodynamic responses, suggesting a need for rigorous testing during drug development .
  • Toxicity Assessment : In vitro studies have demonstrated that some aripiprazole impurities can induce cytotoxic effects in neuronal cell lines. For example, concentrations above certain thresholds resulted in significant cell death, indicating potential neurotoxic effects associated with specific impurities .

Data Tables

The following table summarizes key findings related to the biological activity and implications of this compound:

Parameter Aripiprazole This compound
Chemical StructureC19H24Cl2N4O2C36H42Cl2N4O4
Receptor ActivityD2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist)Unknown; potential similar activity
ToxicityModerateHigher risk due to impurity presence
PharmacokineticsWell-studiedLimited data; potential alterations in ADME
Regulatory StatusApprovedNot specifically evaluated

Propiedades

Número CAS

1424857-63-5

Fórmula molecular

C36H42Cl2N4O4

Peso molecular

665.67

Apariencia

Solid powder

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.